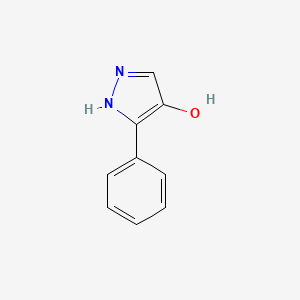
5-phenyl-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-Phenyl-1H-pyrazol-4-ol has been extensively studied for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas:
- Anti-inflammatory and Analgesic Effects : Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have demonstrated that compounds derived from this compound can effectively inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. A study highlighted that certain substituted pyrazolones showed higher toxicity in cancerous A431 cells compared to noncancerous cells, suggesting potential for development as anticancer agents .
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study A | A431 | 10 µM | Cytotoxicity |
| Study B | HaCaT | >50 µM | Non-toxic |
Agricultural Applications
In agriculture, this compound and its derivatives are utilized as agrochemicals:
- Pesticides : Certain derivatives have shown effectiveness as pesticides against various pests and weeds. Their mode of action often involves disrupting metabolic processes in targeted organisms .
Material Science
The compound's unique chemical properties also make it valuable in material science:
- Dyes and Pigments : Pyrazolone derivatives are used in the synthesis of dyes due to their ability to form stable complexes with metals. These applications are particularly relevant in textile and coating industries .
Biological Studies
This compound is frequently employed in biological research:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit various enzymes, contributing to research on neurodegenerative diseases and other conditions .
Case Study 1: Anticancer Potential
A recent study synthesized a series of substituted pyrazolones from this compound and evaluated their effects on A431 human keratinocytes. The results indicated that four out of nine compounds significantly inhibited cell migration and exhibited antioxidant effects, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Pesticidal Activity
In another investigation, derivatives of this compound were tested for their efficacy as pesticides. The results showed promising activity against common agricultural pests, suggesting that these compounds could serve as environmentally friendly alternatives to traditional pesticides .
Propiedades
IUPAC Name |
5-phenyl-1H-pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-6-10-11-9(8)7-4-2-1-3-5-7/h1-6,12H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIIXBXZOMRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665415 |
Source


|
| Record name | 5-Phenyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685135-76-6 |
Source


|
| Record name | 5-Phenyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













